![molecular formula C6H6ClN3O B13938234 [1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13938234.png)
[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,4]Triazolo[1,5-a]pyridin-7-ol, hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its unique structure, which includes a bridge-headed nitrogen atom, making it a valuable candidate for various biological activities . It is commonly found in medicinal compounds and exhibits a range of activities, including acting as inhibitors for various enzymes and receptors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-a]pyridin-7-ol, hydrochloride can be achieved through several methods. One notable method involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions . This method uses enaminonitriles and benzohydrazides in a tandem reaction that involves transamidation, nucleophilic addition with nitrile, and subsequent condensation . The reaction is completed in a short time and yields the target compound in good-to-excellent yields .
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . More environmentally friendly oxidizers like PIFA (phenyliodine bis(trifluoroacetate)) and iodine/potassium iodide can also be used . Additionally, the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate has been reported .
Industrial Production Methods
Industrial production methods for [1,2,4]Triazolo[1,5-a]pyridin-7-ol, hydrochloride typically involve scalable and cost-effective approaches. The microwave-mediated method mentioned earlier is particularly suitable for industrial applications due to its efficiency and eco-friendliness . The use of heterogeneous catalysts like CuOx-ZnO/Al2O3-TiO2 in the synthesis process also makes it viable for large-scale production .
化学反应分析
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridin-7-ol, hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizers include sodium hypochlorite, lead tetraacetate, and manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while reduction reactions produce reduced forms .
科学研究应用
[1,2,4]Triazolo[1,5-a]pyridin-7-ol, hydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyridin-7-ol, hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which is crucial for various cellular processes . The compound’s ability to act as an inverse agonist for RORγt suggests its role in modulating immune responses .
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its adenosine receptor antagonistic properties.
Pyrazolo[3,4-d]pyrimidine: Used as a scaffold for developing CDK2 inhibitors.
[1,2,4]Triazolo[1,5-a]pyrimidine: Exhibits anti-inflammatory and anticancer activities.
Uniqueness
What sets [1,2,4]Triazolo[1,5-a]pyridin-7-ol, hydrochloride apart is its broad spectrum of biological activities and its eco-friendly synthesis methods. Its ability to act on multiple molecular targets makes it a versatile compound in medicinal chemistry .
属性
分子式 |
C6H6ClN3O |
|---|---|
分子量 |
171.58 g/mol |
IUPAC 名称 |
3H-[1,2,4]triazolo[1,5-a]pyridin-7-one;hydrochloride |
InChI |
InChI=1S/C6H5N3O.ClH/c10-5-1-2-9-6(3-5)7-4-8-9;/h1-4H,(H,7,8);1H |
InChI 键 |
VFSGEPBRJRKFGQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=CC1=O)N=CN2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Dibromo-2-[(4-chloro-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13938151.png)
![5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid](/img/structure/B13938169.png)
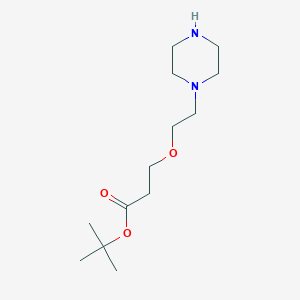
![2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B13938184.png)
![n-(2,6-Dimethylphenyl)-1-methyl-4-[(4-phenylquinazolin-2-yl)amino]-1h-imidazole-2-carboxamide](/img/structure/B13938191.png)
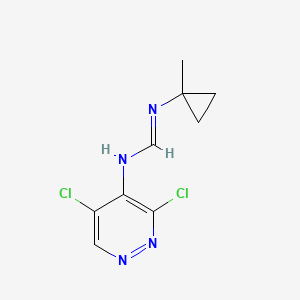

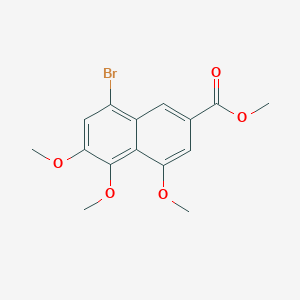


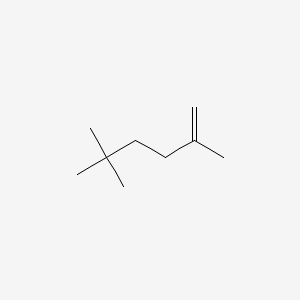
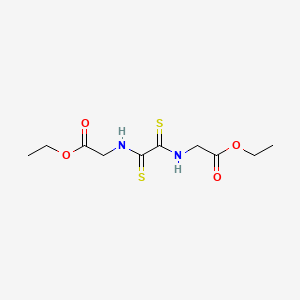
![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B13938248.png)

